![molecular formula C16H22N4O2S B5785431 N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5785431.png)
N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide, commonly known as PAC-1, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications. PAC-1 has been found to induce apoptosis, or programmed cell death, in cancer cells and has shown promising results in preclinical studies.
Mécanisme D'action
PAC-1 induces apoptosis in cancer cells by targeting procaspase-3, an inactive precursor to caspase-3, which is a key enzyme in the apoptotic pathway. PAC-1 binds to procaspase-3 and induces a conformational change, which activates the enzyme and initiates the apoptotic pathway. This mechanism of action is unique compared to other apoptosis-inducing agents, making PAC-1 a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
PAC-1 has been shown to have minimal toxicity in normal cells and tissues, making it a potentially safe cancer treatment. Additionally, PAC-1 has been found to cross the blood-brain barrier, making it a potential treatment for neurodegenerative diseases. However, further studies are needed to fully understand the biochemical and physiological effects of PAC-1.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of PAC-1 in lab experiments is its ability to induce apoptosis in cancer cells without affecting normal cells, making it a potentially safe and effective cancer treatment. However, PAC-1 has limitations in terms of its bioavailability and stability, which can affect its efficacy in vivo. Additionally, further studies are needed to optimize the dosing and delivery of PAC-1 for clinical use.
Orientations Futures
There are several future directions for PAC-1 research. One direction is to optimize the dosing and delivery of PAC-1 for clinical use. Another direction is to further investigate the potential therapeutic applications of PAC-1 in neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of PAC-1 and its potential interactions with other cancer treatments. Overall, PAC-1 shows great potential as a novel cancer treatment and warrants further investigation.
Méthodes De Synthèse
The synthesis of PAC-1 involves a multi-step process. The first step is the synthesis of 4-propionyl-1-piperazinecarboxylic acid, which is then reacted with 2-chloro-N-(4-nitrophenyl)acetamide to form 2-(4-propionyl-1-piperazinyl)acetamide-4-nitrophenyl ester. This intermediate is then reduced with tin(II) chloride to form 2-(4-propionyl-1-piperazinyl)acetamide-4-aminophenyl ester, which is then reacted with carbon disulfide and sodium hydroxide to form PAC-1.
Applications De Recherche Scientifique
PAC-1 has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, PAC-1 has been found to induce apoptosis in a variety of cancer cells, including breast, lung, and colon cancer cells. PAC-1 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. Additionally, PAC-1 has shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-[[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-3-15(22)20-10-8-19(9-11-20)14-7-5-4-6-13(14)18-16(23)17-12(2)21/h4-7H,3,8-11H2,1-2H3,(H2,17,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIPMLWHSUYREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785355.png)
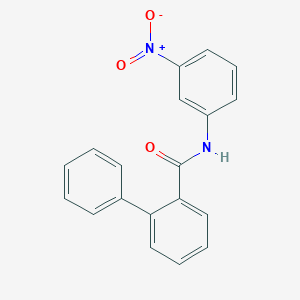
![1-{5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]-2-methylphenyl}ethanone](/img/structure/B5785372.png)

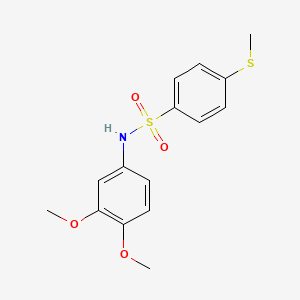
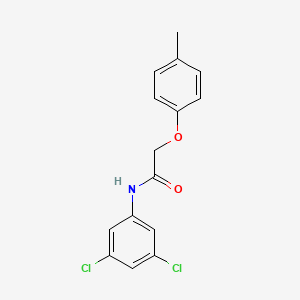
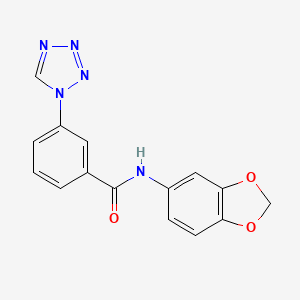

![2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide](/img/structure/B5785402.png)
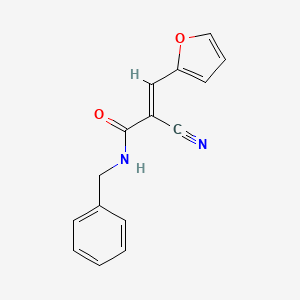


![N-(2-chlorobenzyl)-N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5785441.png)